

CAS number and molecular formula for Methyl paraben-d4.

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Compound of Interest

Compound Name: Methyl paraben-d4

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Methyl Paraben-d4: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Methyl paraben-d4**, a deuterated analog of Methyl paraben. It is intended for use by researchers, scientists, and professionals in drug development and analytical chemistry. This document covers its chemical properties, synthesis, and applications, with a focus on its role as an internal standard in quantitative analysis.

Core Chemical Data

Methyl paraben-d4, also known as methyl 4-hydroxybenzoate-d4, is a stable isotope-labeled version of Methyl paraben.[1] The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Methyl paraben in various matrices.[2]

Property	Value	Reference(s)
CAS Number	362049-51-2	[3]
Molecular Formula	C ₈ H ₄ D ₄ O ₃	[3]
Molecular Weight	156.17 g/mol	[3][4]
Synonyms	Methyl 4-hydroxybenzoate-d ₄ , Benzoic-2,3,5,6-d ₄ acid, 4-hydroxy-, methyl ester	[1]
Purity	Typically >95% (HPLC)	[3]
Appearance	White to Light Yellow Solid	[1]
Storage Temperature	2°C - 8°C	[5]

Synthesis Overview

The synthesis of Methyl paraben typically involves the esterification of p-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[6] The reaction mixture is heated under reflux, followed by neutralization and crystallization to obtain the final product. [6]

For the synthesis of **Methyl paraben-d₄**, a similar protocol would be followed, utilizing a deuterated precursor, specifically p-hydroxybenzoic acid-d₄.

A general, non-deuterated synthesis protocol is as follows:

- p-Hydroxybenzoic acid and methanol are combined in a reaction vessel.[7]
- A catalytic amount of sulfuric acid is added.[8]
- The mixture is heated under reflux for several hours.[8]
- The reaction progress is monitored by thin-layer chromatography (TLC).[8]
- Upon completion, the reaction mixture is cooled, and the excess methanol is removed.[7]

- The crude product is then neutralized, for example with a sodium carbonate solution, to precipitate the ester.[\[6\]](#)
- The resulting solid is collected by filtration, washed, and dried to yield Methyl paraben.[\[7\]](#)

Applications in Research and Drug Development

The primary application of **Methyl paraben-d4** is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[\[2\]](#) Its utility stems from its chemical similarity to the non-labeled analyte, allowing it to co-elute and experience similar ionization and fragmentation, while being distinguishable by its higher mass. This corrects for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Methyl paraben itself is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[\[2\]](#) Research into the presence and effects of parabens in biological and environmental samples is an active area, making deuterated standards like **Methyl paraben-d4** crucial for accurate exposure and toxicological studies.

Experimental Protocol: Quantification of Parabens using Methyl Paraben-d4 as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of parabens in a biological matrix, such as plasma, using **Methyl paraben-d4** as an internal standard.

1. Materials and Reagents:

- Methyl paraben and other paraben standards
- **Methyl paraben-d4** (internal standard)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid

- Solid-phase extraction (SPE) cartridges
- Biological matrix (e.g., plasma)

2. Standard Solution Preparation:

- Prepare stock solutions of each paraben and **Methyl paraben-d4** in methanol at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- Prepare a working internal standard solution of **Methyl paraben-d4** at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Solid-Phase Extraction):

- To 100 μ L of the biological sample, add 10 μ L of the internal standard working solution (**Methyl paraben-d4**).
- Vortex the sample and proceed with protein precipitation by adding a suitable solvent like acetonitrile.
- Centrifuge the sample to pellet the precipitated proteins.
- Load the supernatant onto a pre-conditioned SPE cartridge.
- Wash the cartridge to remove interferences.
- Elute the analytes with an appropriate solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Liquid Chromatography (LC) Conditions:

- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: A typical flow rate for analytical LC columns.
- Injection Volume: 5-10 μL .
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM transitions for each analyte and the internal standard need to be optimized. For Methyl paraben, a potential transition is m/z 151 \rightarrow 92, and for **Methyl paraben-d4**, it would be m/z 155 \rightarrow 96.

5. Data Analysis:

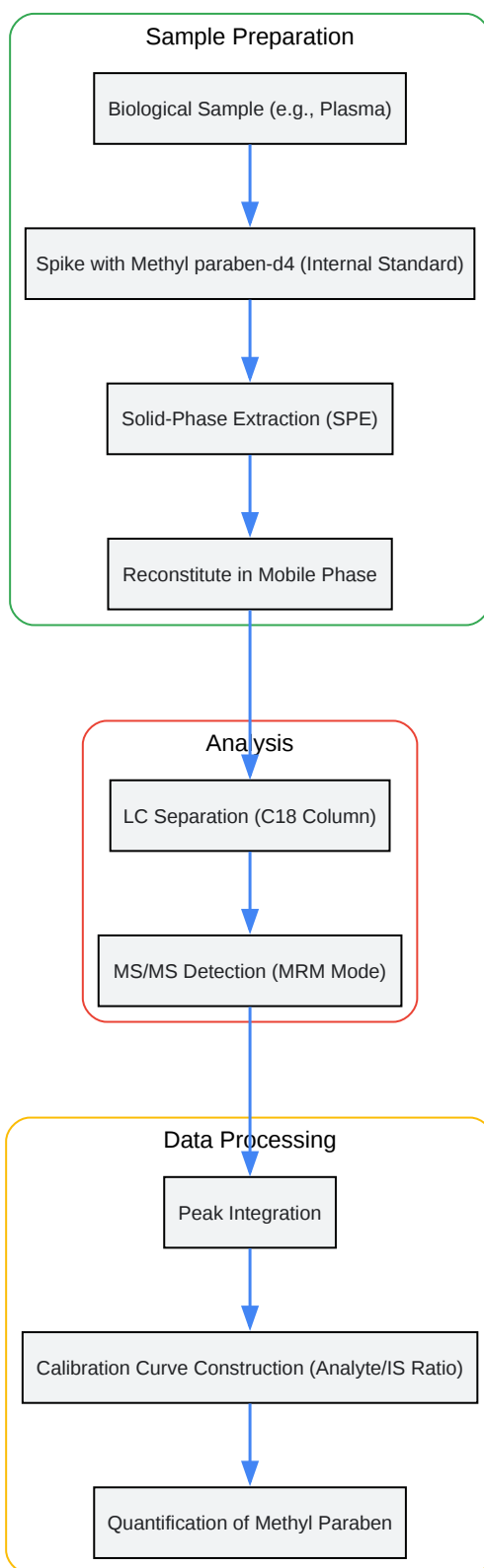
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- Determine the concentration of the parabens in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The following table summarizes key parameters for the analysis of Methyl paraben using **Methyl paraben-d4** as an internal standard.

Parameter	Value
Typical Purity	>95% (HPLC)
Isotopic Purity	>98%
UV max (in Methanol)	254 nm
LC-MS/MS MRM Transition (Methyl paraben)	m/z 151 → 92
LC-MS/MS MRM Transition (Methyl paraben-d4)	m/z 155 → 96

Visualizations



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Caption: Experimental workflow for the quantification of Methyl paraben using **Methyl paraben-d4** as an internal standard.

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